Cletoquine, (R)-

CAS No.: 137433-25-1

Cat. No.: VC17220758

Molecular Formula: C16H22ClN3O

Molecular Weight: 307.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137433-25-1 |

|---|---|

| Molecular Formula | C16H22ClN3O |

| Molecular Weight | 307.82 g/mol |

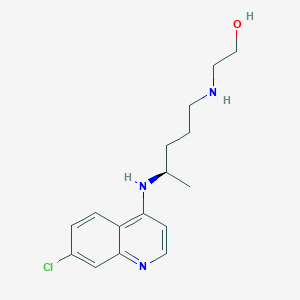

| IUPAC Name | 2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |

| Standard InChI | InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1 |

| Standard InChI Key | XFICNUNWUREFDP-GFCCVEGCSA-N |

| Isomeric SMILES | C[C@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |

| Canonical SMILES | CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |

Introduction

Structural and Chemical Characterization of Cletoquine, (R)-

Molecular Architecture

Cletoquine, (R)-, is a secondary amine derivative featuring a quinoline core substituted with a chlorine atom at position 7 and an amino-pentyl-ethanol side chain. The R-configuration at the stereogenic carbon (C4 of the pentyl chain) distinguishes it from its S-enantiomer. Key structural attributes include:

Table 1: Molecular Properties of Cletoquine, (R)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 307.82 g/mol | |

| CAS Registry Number | 137433-25-1 (R-enantiomer) | |

| SMILES Notation | CC(CCCNCCO)NC1=C2C=CC(Cl)=CC2=NC=C1 | |

| InChI Key | XFICNUNWUREFDP-UHFFFAOYSA-N |

The stereochemistry of cletoquine, (R)-, is critical for its binding affinity to biological targets. Despite being a metabolite of racemic hydroxychloroquine, the R-enantiomer demonstrates distinct pharmacokinetic behavior due to enantioselective metabolism .

Spectroscopic Identification

Cletoquine, (R)-, has been characterized using advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): NMR spectra confirm the quinoline backbone and side-chain substituents, with chemical shifts consistent with protonation states in physiological conditions .

-

Mass Spectrometry: LC-MS data show a predominant ion peak at m/z 308.1 ([M+H]), aligning with its molecular weight .

Synthesis and Metabolic Pathways

Biogenesis from Hydroxychloroquine

Cletoquine, (R)-, is produced via oxidative N-deethylation of hydroxychloroquine, a process mediated by hepatic cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4 . This metabolic step removes one ethyl group from the parent drug, yielding cletoquine as a major circulating metabolite. The stereochemical integrity of the R-configuration is preserved during this transformation, as evidenced by chiral chromatography studies .

Table 2: Comparative Metabolism of Hydroxychloroquine and Cletoquine

| Parameter | Hydroxychloroquine | Cletoquine, (R)- |

|---|---|---|

| Primary Metabolizing Enzyme | CYP3A4, CYP2C8 | CYP3A4, CYP2C8 |

| Plasma Half-Life | 40–50 days | 20–30 days |

| Protein Binding | 46–74% | 60–80% |

Enantioselective Clearance

The R-enantiomer exhibits a 1.3-fold higher metabolic clearance rate compared to the S-form in vitro, attributed to differential binding to serum albumin and alpha-1-acid glycoprotein . This enantioselectivity may contribute to variable therapeutic outcomes in patients receiving hydroxychloroquine.

Pharmacological Profile and Mechanisms

Immunomodulatory Effects

Cletoquine, (R)-, suppresses Toll-like receptor 9 (TLR9) signaling and cytokine production (e.g., TNF-α, IL-6) by raising endosomal pH, thereby inhibiting antigen processing . These properties are leveraged in autoimmune diseases like lupus erythematosus, where hydroxychloroquine (and by extension, cletoquine) reduces disease flares by 50% .

Analytical and Regulatory Status

Quality Control Metrics

Pharmaceutical-grade cletoquine, (R)-, must adhere to purity standards:

Future Directions and Research Gaps

Enantiomer-Specific Studies

The divergent pharmacokinetics of R- and S-cletoquine warrant enantiomer-resolved clinical trials to optimize hydroxychloroquine dosing and minimize toxicity.

Therapeutic Repurposing

Preclinical studies are needed to evaluate cletoquine, (R)-, as a standalone agent for autoimmune or viral diseases, leveraging its immunomodulatory scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume